An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Dihydrochloride: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Dihydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-3-yl)methanamine and its salt forms are pivotal intermediates in the landscape of pharmaceutical and fine chemical synthesis.[1][2] The strategic placement of a chloro group and a methanamine substituent on the pyridine ring offers a versatile scaffold for the construction of complex molecular architectures, making it a valuable building block in the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of (2-Chloropyridin-3-yl)methanamine dihydrochloride, focusing on its chemical identity, synthesis, physicochemical properties, applications in drug discovery, and safe handling protocols.
Chemical Identity and CAS Number Ambiguity
A critical aspect of working with any chemical is its precise identification through the Chemical Abstracts Service (CAS) number. For (2-Chloropyridin-3-yl)methanamine and its salts, there is some ambiguity in the publicly available information, which necessitates careful consideration by researchers.
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Free Base: The CAS number for the parent compound, (2-Chloropyridin-3-yl)methanamine, is 97004-04-1 .[1]
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Hydrochloride Salt (HCl): Several CAS numbers are associated with the monohydrochloride salt, with 1220039-41-7 and 1432754-64-7 being the most frequently cited by chemical suppliers.[3][4] This discrepancy may arise from different suppliers registering the same compound under separate numbers or from minor variations in the registered information.
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Dihydrochloride Salt (2HCl): A specific, distinct CAS number for (2-Chloropyridin-3-yl)methanamine dihydrochloride is not consistently reported in major chemical databases. It is plausible that the dihydrochloride is less common or is sometimes cataloged under the same CAS number as the monohydrochloride. For instance, the isomeric compound C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride has a distinct CAS number (342816-31-3), suggesting that a unique identifier for the target compound's dihydrochloride form should ideally exist.[5]
Recommendation for Researchers: When procuring or documenting this compound, it is crucial to specify the desired salt form (monohydrochloride or dihydrochloride) and to verify the CAS number with the supplier. For in-house synthesis and characterization, it is imperative to confirm the salt stoichiometry through analytical methods such as elemental analysis or titration.
Synthesis and Mechanistic Insights
The synthesis of (2-Chloropyridin-3-yl)methanamine typically originates from 2-chloro-3-cyanopyridine. The primary transformation involves the reduction of the nitrile group to a primary amine.
Synthetic Pathway Overview
A common and effective method for the synthesis of (2-Chloropyridin-3-yl)methanamine is the reduction of 2-chloro-3-cyanopyridine. This precursor is a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug Nevirapine and the antidepressant Mirtazapine.[6] The synthesis of 2-chloro-3-cyanopyridine itself can be achieved through the chlorination of 3-cyanopyridine N-oxide.[7][8]
Caption: Synthetic workflow for (2-Chloropyridin-3-yl)methanamine Dihydrochloride.
Experimental Protocol: Synthesis of (2-Chloropyridin-3-yl)methanamine from 2-Chloro-3-cyanopyridine
This protocol outlines a general procedure for the reduction of 2-chloro-3-cyanopyridine. The choice of reducing agent and conditions can be optimized based on available resources and desired scale.
Materials:
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2-Chloro-3-cyanopyridine
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Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst like Cobalt(II) chloride, or catalytic hydrogenation with H₂ gas over a suitable catalyst like Palladium on carbon)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Hydrochloric acid (HCl) solution (for quenching and salt formation)
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Sodium hydroxide (NaOH) solution (for neutralization)
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Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
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Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
Procedure:
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Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend or dissolve 2-chloro-3-cyanopyridine in an appropriate anhydrous solvent under an inert atmosphere.
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Reduction:
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Using LiAlH₄: Cool the suspension to 0 °C and slowly add a solution or suspension of LiAlH₄ in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Using NaBH₄/CoCl₂: To a solution of 2-chloro-3-cyanopyridine and cobalt(II) chloride in a suitable solvent (e.g., methanol or THF), add sodium borohydride portion-wise at a controlled temperature.
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Catalytic Hydrogenation: Dissolve 2-chloro-3-cyanopyridine in a suitable solvent and add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.
-
-
Quenching and Work-up: Carefully quench the reaction mixture by the slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum or cobalt salts. Filter the mixture and wash the solid residue with the reaction solvent.
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Extraction: Combine the filtrate and washings, and extract the aqueous layer with an organic solvent.
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Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude (2-Chloropyridin-3-yl)methanamine free base.
Experimental Protocol: Preparation of the Dihydrochloride Salt
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Dissolution: Dissolve the crude (2-Chloropyridin-3-yl)methanamine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
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Acidification: Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.
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Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for a period to ensure complete precipitation.
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Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Chloropyridin-3-yl)methanamine dihydrochloride.
Physicochemical and Spectroscopic Properties
The physicochemical properties of (2-Chloropyridin-3-yl)methanamine dihydrochloride are crucial for its handling, formulation, and reaction setup. While a comprehensive, publicly available dataset for the dihydrochloride is limited, the following table summarizes expected properties based on the structure and data from related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₉Cl₃N₂ | For the dihydrochloride salt |
| Molecular Weight | 215.51 g/mol | For the dihydrochloride salt |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not consistently reported | Varies with purity and salt form |
| Solubility | Soluble in water and polar protic solvents | Expected for a hydrochloride salt |
| pKa | Not reported | The pyridine nitrogen and the primary amine will have distinct pKa values |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. Representative spectral data for the free base and its salts would include:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the benzylic protons (CH₂), and a broad singlet for the amine protons (which may exchange with D₂O). The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and aminomethyl groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring and one for the benzylic carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.
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Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Discovery and Development
The dual reactivity of the chloro and aminomethyl groups makes (2-Chloropyridin-3-yl)methanamine a versatile building block in medicinal chemistry.[2] The chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, while the aminomethyl group is readily acylated, alkylated, or used in reductive amination to build more complex side chains.
While specific, direct synthetic routes for major drugs starting from (2-Chloropyridin-3-yl)methanamine are not extensively detailed in publicly accessible literature, its structural motif is present in numerous biologically active compounds. Its utility lies in the ability to generate libraries of compounds for screening and lead optimization. The 2-chloropyridine moiety is a known pharmacophore in various drugs.[9]
Safe Handling and Storage
(2-Chloropyridin-3-yl)methanamine dihydrochloride, like many chlorinated pyridine derivatives, should be handled with care in a laboratory setting. The following are general safety guidelines based on data for related compounds.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
(2-Chloropyridin-3-yl)methanamine dihydrochloride is a valuable and versatile intermediate for chemical synthesis, particularly in the realm of drug discovery and development. Its synthesis is accessible from commercially available starting materials, and its dual reactive sites provide a platform for extensive molecular elaboration. While there is some ambiguity regarding its CAS number, which necessitates careful sourcing and documentation, its utility as a building block is clear. Researchers and scientists working with this compound should adhere to strict safety protocols to ensure its proper handling and disposal. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox remains paramount.
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